Thymalfasin - 62304-98-7

Thymalfasin

Catalog Number: EVT-242844
CAS Number: 62304-98-7
Molecular Formula: C129H215N33O55
Molecular Weight: 3108.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Thymalfasin, also known as Thymosin alpha 1, is a synthetically produced 28-amino acid polypeptide originally isolated from thymosin fraction 5, a bovine thymus extract containing several immunologically active peptides. [] It plays a crucial role in scientific research, particularly in the field of immunology, due to its immunomodulatory properties. [, , ] Thymalfasin primarily functions as an immune system enhancer, exhibiting beneficial effects on various immune system parameters. [, , ]

Synthesis Analysis

Thymalfasin can be synthesized using solid-phase peptide synthesis methods, particularly the Fmoc strategy solid-phase method. [] This method involves stepwise coupling of amino acids to a solid support, with specific considerations for challenging sequences. [] The synthesis starts with Fmoc-Asp-OtBu and RinkAmideMBHA resin and proceeds through stepwise or fragment coupling. [] Notably, the coupling of Glu18 and Lys19 is achieved using fragment one-step peptide connection, while other amino acids are added stepwise. [] Deprotection steps utilize a mixed deprotection agent before Asp6, Thr12, Leu16, Lys17, and the Glu18-Lys19 fragment. [] A special acylation reagent is used for terminal blocking before Asp2 coupling. [] The synthesized peptide is then cleaved from the resin and purified using RP-HPLC, followed by salt exchange and freeze-drying. []

To overcome difficulties with specific sequences during synthesis, a DMF solution containing a bulky anion and monovalent cation salt can be employed as the reaction solvent. [] This approach interferes with hydrogen bond formation and disrupts the beta structure of the peptide chain, ultimately improving the coupling rate of the challenging sequences and enhancing the overall yield. []

Molecular Structure Analysis

Thymalfasin is a 28-amino acid polypeptide with the amino acid sequence: Ac-Ser-Asp-Ala-Ala-Val-Asp-Thr-Ser-Ser-Glu-Ile-Thr-Thr-Lys-Asp-Leu-Lys-Glu-Lys-Lys-Glu-Val-Val-Glu-Glu-Ala-Glu-Asn-OH. [] Detailed structural analysis can be performed using techniques like peptide mapping. [] Peptide mapping involves enzymatic digestion of the peptide, typically with TPCK-trypsin, followed by analysis of the resulting fragments using reverse-phase HPLC. [] Electrospray ionization liquid chromatography-mass spectrometry (ESI-LC/MS) can be used to determine the relative molecular mass of the fragments. [] This combination of techniques allows for accurate and reproducible analysis of Thymalfasin's peptide fragments, contributing to its quality control. []

Mechanism of Action

Thymalfasin exerts its effects through modulation of the immune system, specifically by enhancing the Th1 immune response. [, , , ] It promotes T-cell differentiation and maturation, leading to increased production and functionality of T lymphocytes. [, , , ] Thymalfasin can trigger maturational events in lymphocytes, augment T-cell function, and promote the reconstitution of immune defects. [, ]

In vitro studies have demonstrated that Thymalfasin can influence T-cell production and maturation, stimulate the production of Th1 cytokines, such as interferon-γ and interleukin-2, and activate natural killer cell-mediated cytotoxicity. []

Applications

Thymalfasin has been investigated for its therapeutic potential in a wide range of diseases, owing to its immunomodulatory activities. [, , , ]

Chronic Hepatitis B and C: Thymalfasin has been studied in the treatment of chronic hepatitis B and C, both as monotherapy and in combination with interferon or nucleoside analogs. [, , , , , , , , , ] While its efficacy as monotherapy has been demonstrated, combination therapies with Thymalfasin appear to be more promising for achieving a sustained virologic response, especially in difficult-to-treat patients. [, , , , , , , , , ]

Cancer: Research suggests that Thymalfasin could be beneficial in the treatment of various cancers, including melanoma, colorectal carcinoma, and hepatocellular carcinoma. [, , , , , , , , ] Its potential anti-tumor effects are attributed to its ability to enhance the immune response against cancer cells. [, , , , , , , , ]

Immunodeficiency Diseases: Thymalfasin has been explored for its potential in treating immunodeficiency diseases, including AIDS and primary immunodeficiency diseases, due to its ability to stimulate and regulate the immune system. [, ]

  • Enhancing vaccine responses in individuals with a depressed response to vaccination. [, ]
  • Improving immune function in patients with various conditions, such as silicosis, chronic obstructive pulmonary disease (COPD), severe pneumonia, and sepsis. [, , , , , ]
  • Ameliorating adverse effects associated with cancer treatments like chemotherapy and radiotherapy. [, ]

Alanine-deserine-thymalfasin

  • Compound Description: This compound is a peptide similar to Thymalfasin but lacking the third alanine residue. It is considered an impurity of Thymalfasin. []
  • Relevance: Alanine-deserine-thymalfasin is structurally related to Thymalfasin, differing by a single amino acid deletion. This minor structural change may affect its biological activity compared to Thymalfasin. []

D-serine-thymalfasin

  • Compound Description: This compound is a Thymalfasin analogue with a D-serine residue replacing the L-serine at the first position. It arises from racemization during synthesis and is identified as an impurity in Thymalfasin preparations. []
  • Relevance: D-serine-thymalfasin is a diastereomer of Thymalfasin, differing in the configuration of a single chiral center. This difference in stereochemistry can significantly impact its interaction with biological targets and potentially alter its activity compared to Thymalfasin. []

D-asparagine-thymalfasin

  • Compound Description: This compound is another diastereomeric impurity of Thymalfasin, where the L-asparagine at the C-terminus is replaced with D-asparagine due to racemization. []
  • Relevance: Similar to D-serine-thymalfasin, D-asparagine-thymalfasin is a diastereomer of Thymalfasin. The change in stereochemistry at the C-terminal asparagine may influence its binding affinity and biological activity compared to Thymalfasin. []

Aspartic acid-thymalfasin

  • Compound Description: This Thymalfasin analogue arises from the hydrolysis of the C-terminal asparagine residue to aspartic acid. It is found as an impurity in Thymalfasin. []
  • Relevance: Aspartic acid-thymalfasin is structurally similar to Thymalfasin, with the main difference being the replacement of the C-terminal amide group with a carboxylic acid. This change may impact the compound's polarity, charge, and subsequently its biological activity profile compared to Thymalfasin. []

Interferon-α

  • Compound Description: Interferon-α is a cytokine with antiviral and immunomodulatory properties. It is used in the treatment of chronic hepatitis B and C. [, , , , , ]
  • Relevance: While structurally unrelated to Thymalfasin, Interferon-α is often used in combination with Thymalfasin, particularly in the treatment of chronic hepatitis B and C. These two compounds exhibit synergistic effects, enhancing the therapeutic outcome compared to their individual use. [, , , , , ]

Ribavirin

  • Compound Description: Ribavirin is a nucleoside analogue with antiviral activity against various RNA viruses. It is part of the standard treatment regimen for chronic hepatitis C, often used alongside pegylated interferon-α. [, , , ]
  • Relevance: While not structurally similar to Thymalfasin, Ribavirin is another compound investigated in combination therapies with Thymalfasin for treating chronic hepatitis C. These triple combination therapies aim to achieve higher response rates in challenging patient populations. [, , , ]

Peginterferon alfa-2a

  • Compound Description: Peginterferon alfa-2a is a long-acting form of interferon-α, conjugated to polyethylene glycol. It exhibits a longer half-life and sustained antiviral activity compared to standard interferon-α, making it a preferred choice for chronic hepatitis C treatment. [, , , , ]
  • Relevance: Although structurally different from Thymalfasin, Peginterferon alfa-2a is frequently combined with Thymalfasin for treating chronic hepatitis C. This combination therapy seeks to enhance treatment efficacy and improve outcomes, particularly in patients who didn't respond well to previous interferon-based therapies. [, , , , ]

Properties

CAS Number

62304-98-7

Product Name

Thymalfasin

IUPAC Name

4-[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[2-[2-[[2-[(2-acetamido-3-hydroxypropanoyl)amino]-3-carboxypropanoyl]amino]propanoylamino]propanoylamino]-3-methylbutanoyl]amino]-3-carboxypropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxybutanoyl]amino]-6-aminohexanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-6-aminohexanoyl]amino]-4-carboxybutanoyl]amino]-6-aminohexanoyl]amino]-6-aminohexanoyl]amino]-4-carboxybutanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]propanoylamino]-5-[(3-amino-1-carboxy-3-oxopropyl)amino]-5-oxopentanoic acid

Molecular Formula

C129H215N33O55

Molecular Weight

3108.3 g/mol

InChI

InChI=1S/C129H215N33O55/c1-18-59(10)98(159-114(201)76(36-42-91(181)182)146-120(207)83(53-164)154-121(208)84(54-165)155-127(214)99(63(14)166)160-118(205)80(51-94(187)188)152-123(210)95(56(4)5)156-104(191)62(13)135-102(189)60(11)137-115(202)78(49-92(183)184)151-119(206)82(52-163)138-66(17)169)125(212)161-101(65(16)168)128(215)162-100(64(15)167)126(213)147-70(30-22-26-46-133)109(196)150-79(50-93(185)186)117(204)149-77(47-55(2)3)116(203)142-69(29-21-25-45-132)108(195)144-73(33-39-88(175)176)110(197)141-67(27-19-23-43-130)106(193)140-68(28-20-24-44-131)107(194)145-75(35-41-90(179)180)113(200)157-97(58(8)9)124(211)158-96(57(6)7)122(209)148-74(34-40-89(177)178)111(198)143-71(31-37-86(171)172)105(192)136-61(12)103(190)139-72(32-38-87(173)174)112(199)153-81(129(216)217)48-85(134)170/h55-65,67-84,95-101,163-168H,18-54,130-133H2,1-17H3,(H2,134,170)(H,135,189)(H,136,192)(H,137,202)(H,138,169)(H,139,190)(H,140,193)(H,141,197)(H,142,203)(H,143,198)(H,144,195)(H,145,194)(H,146,207)(H,147,213)(H,148,209)(H,149,204)(H,150,196)(H,151,206)(H,152,210)(H,153,199)(H,154,208)(H,155,214)(H,156,191)(H,157,200)(H,158,211)(H,159,201)(H,160,205)(H,161,212)(H,162,215)(H,171,172)(H,173,174)(H,175,176)(H,177,178)(H,179,180)(H,181,182)(H,183,184)(H,185,186)(H,187,188)(H,216,217)

InChI Key

NZVYCXVTEHPMHE-UHFFFAOYSA-N

SMILES

CCC(C)C(C(=O)NC(C(C)O)C(=O)NC(C(C)O)C(=O)NC(CCCCN)C(=O)NC(CC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)N)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CC(=O)O)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C

Synonyms

alpha1 Thymosin
alpha1-thymosin
thymalfasin
thymosin alpha(1)
thymosin alpha1
Zadaxin

Canonical SMILES

CCC(C)C(C(=O)NC(C(C)O)C(=O)NC(C(C)O)C(=O)NC(CCCCN)C(=O)NC(CC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)N)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CC(=O)O)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C

Isomeric SMILES

CC[C@@H](C)[C@H](C(=O)N[C@H]([C@H](C)O)C(=O)N[C@H]([C@H](C)O)C(=O)N[C@H](CCCCN)C(=O)N[C@H](CC(=O)O)C(=O)N[C@H](CC(C)C)C(=O)N[C@H](CCCCN)C(=O)N[C@H](CCC(=O)O)C(=O)N[C@H](CCCCN)C(=O)N[C@H](CCCCN)C(=O)N[C@H](CCC(=O)O)C(=O)N[C@H](C(C)C)C(=O)N[C@H](C(C)C)C(=O)N[C@H](CCC(=O)O)C(=O)N[C@H](CCC(=O)O)C(=O)N[C@H](C)C(=O)N[C@H](CCC(=O)O)C(=O)N[C@H](CC(=O)N)C(=O)O)NC(=O)[C@@H](CCC(=O)O)NC(=O)[C@@H](CO)NC(=O)[C@@H](CO)NC(=O)[C@@H]([C@H](C)O)NC(=O)[C@@H](CC(=O)O)NC(=O)[C@@H](C(C)C)NC(=O)[C@@H](C)NC(=O)[C@@H](C)NC(=O)[C@@H](CC(=O)O)NC(=O)[C@@H](CO)NC(=O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.